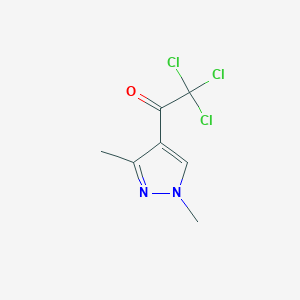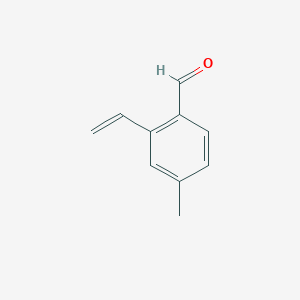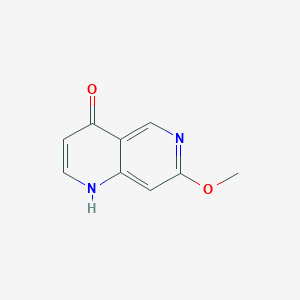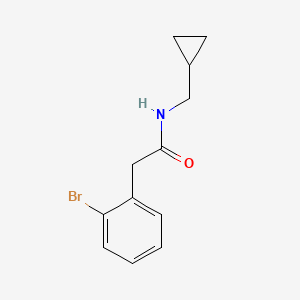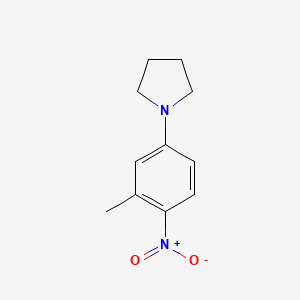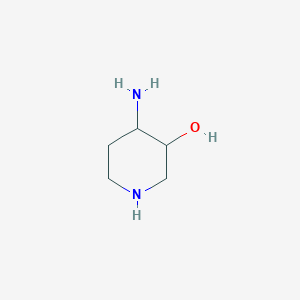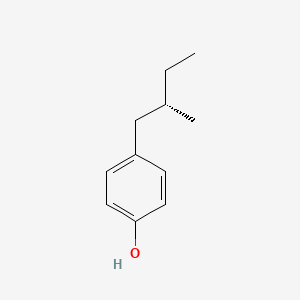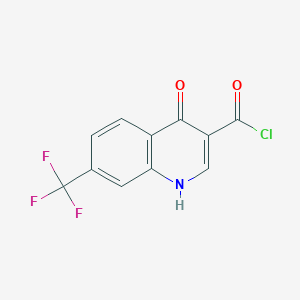
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride
概要
説明
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride typically involves the acylation of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. One common method includes the reaction of the carboxylic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Condensation: Reaction with compounds like urea, thiourea, and hydrazine hydrate to form corresponding condensation products.
Common Reagents and Conditions:
Thionyl chloride or oxalyl chloride: Used for the conversion of carboxylic acid to acyl chloride.
Nucleophiles (amines, alcohols, thiols): Used in acylation reactions to form various derivatives.
Major Products Formed:
Amides, esters, and thioesters: Formed through acylation reactions.
Condensation products: Such as 1-[4-oxo-7-(trifluoromethyl)-3,4-dihydroquinoline-3-carbonyl]urea and 7-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one.
科学的研究の応用
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of potential anticancer agents by modifying the quinoline core to enhance cytotoxic activity.
Organic Synthesis: Serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biological Studies: Investigated for its role in inhibiting enzymes such as topoisomerase and protein kinases, which are targets for cancer therapy.
作用機序
The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core is known to inhibit enzymes like topoisomerase and protein kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
類似化合物との比較
- 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
- 7-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Comparison: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride is unique due to its acyl chloride functional group, which makes it highly reactive and versatile for further chemical modifications. In contrast, its similar compounds, such as the carboxylic acid and ester derivatives, are less reactive but can be used as intermediates in the synthesis of more complex molecules .
特性
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10(18)7-4-16-8-3-5(11(13,14)15)1-2-6(8)9(7)17/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOJPRTUKCSZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)
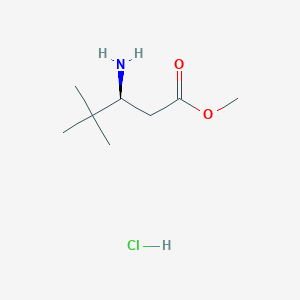
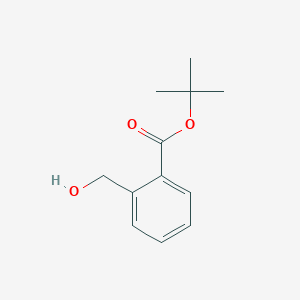
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)
